molecular formula C15H24N4O6 B1239987 Valopicitabine CAS No. 640281-90-9

Valopicitabine

Cat. No.: B1239987
CAS No.: 640281-90-9
M. Wt: 356.37 g/mol
InChI Key: TVRCRTJYMVTEFS-ICGCPXGVSA-N
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Description

Valopicitabine is an antiviral drug developed primarily for the treatment of hepatitis C. It is a prodrug that is converted inside the body to its active form, 2’-C-methylcytidine triphosphate. This compound acts as an RNA-dependent RNA polymerase inhibitor, blocking the replication of the hepatitis C virus .

Preparation Methods

Synthetic Routes and Reaction Conditions

Valopicitabine is synthesized through the esterification of 2’-C-methylcytidine with valine. The reaction involves the use of protecting groups to ensure selective esterification and subsequent deprotection to yield the final product. The reaction conditions typically include the use of an acid catalyst and an organic solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time. The final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Valopicitabine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Valopicitabine has been extensively studied for its antiviral properties, particularly against hepatitis C virus. Its ability to inhibit RNA-dependent RNA polymerase makes it a valuable tool in virology research.

Mechanism of Action

Valopicitabine is converted into 2’-C-methylcytidine inside the body. This metabolite is then phosphorylated into its active triphosphate form, which inhibits viral RNA chain elongation and RNA-dependent RNA polymerase activity. This inhibition blocks the production of viral RNA, thereby preventing viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its prodrug nature, which allows for improved bioavailability and targeted delivery of the active metabolite. Its specific esterification with valine enhances its stability and absorption compared to its parent compound .

Properties

IUPAC Name

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] (2S)-2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O6/c1-7(2)10(17)12(21)25-11-8(6-20)24-13(15(11,3)23)19-5-4-9(16)18-14(19)22/h4-5,7-8,10-11,13,20,23H,6,17H2,1-3H3,(H2,16,18,22)/t8-,10+,11-,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRCRTJYMVTEFS-ICGCPXGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC1C(OC(C1(C)O)N2C=CC(=NC2=O)N)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O[C@@H]1[C@H](O[C@H]([C@]1(C)O)N2C=CC(=NC2=O)N)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70214011
Record name Valopicitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70214011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640281-90-9
Record name Valopicitabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=640281-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valopicitabine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0640281909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valopicitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13920
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Valopicitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70214011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VALOPICITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2T0B5G94M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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CC(C)C(NC(=O)OC(C)(C)C)C(=O)OC1C(CO)OC(n2ccc(N)nc2=O)C1(C)O
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Synthesis routes and methods II

Procedure details

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CC(C)C(NC(=O)OC(C)(C)C)C(=O)OC1C(CO)OC(n2ccc(N)nc2=O)C1(C)O
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Valopicitabine
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Valopicitabine

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